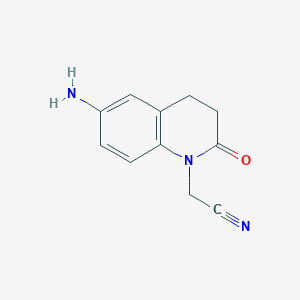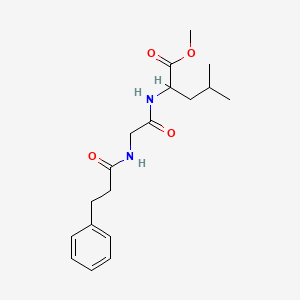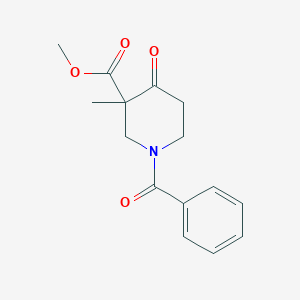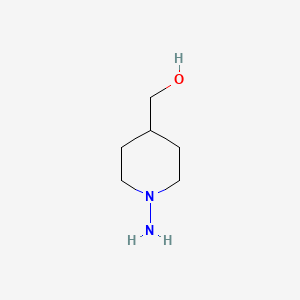
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile is a complex organic compound with a unique structure that includes a quinoline ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions .
Méthodes De Préparation
The synthesis of 2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high purity . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to produce larger quantities of the compound.
Analyse Des Réactions Chimiques
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can lead to the formation of tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring system and may exhibit similar biological activities.
Tetrahydroquinoline derivatives: These compounds are structurally related and can undergo similar chemical reactions.
Aminoquinoline derivatives: These compounds contain an amino group attached to the quinoline ring and are often studied for their medicinal properties.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H11N3O/c12-5-6-14-10-3-2-9(13)7-8(10)1-4-11(14)15/h2-3,7H,1,4,6,13H2 |
Clé InChI |
MQTNZIGRLNCWTR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)


![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)

![tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate](/img/structure/B12442889.png)



